Product packaging for 2-(5-Methylpyridin-2-YL)ethanamine(Cat. No.:CAS No. 830348-34-0)

2-(5-Methylpyridin-2-YL)ethanamine

Cat. No.: B3286569
CAS No.: 830348-34-0
M. Wt: 209.11 g/mol
InChI Key: AJKDOTHSQUWRQL-UHFFFAOYSA-N
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Description

Significance of Pyridyl-Ethylamine Scaffolds in Chemical Synthesis and Design

The pyridyl-ethylamine scaffold is a privileged structural motif in medicinal chemistry and drug design. nih.govsciencepublishinggroup.com Pyridine (B92270), an isostere of benzene, is a fundamental component in over 7000 existing drug molecules. nih.gov Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. sciencepublishinggroup.comontosight.ai The presence of the nitrogen atom in the pyridine ring allows for the formation of hydrogen bonds and other key interactions with biological targets, such as enzymes and receptors. nih.govontosight.ai

The ethylamine (B1201723) side chain provides a flexible linker and a basic nitrogen atom, which can be crucial for receptor binding and for modulating the physicochemical properties of a molecule, such as its solubility and lipophilicity. This combination of a rigid aromatic ring and a flexible basic side chain makes the pyridyl-ethylamine scaffold a versatile template for the design of new therapeutic agents. smolecule.com For instance, derivatives of pyridyl-ethylamine have been investigated for their potential as anticancer and neuroprotective agents.

The versatility of the pyridyl-ethylamine scaffold also extends to its role as a building block in organic synthesis. The pyridine ring and the ethylamine group can undergo a variety of chemical transformations, allowing for the creation of diverse libraries of compounds for high-throughput screening. smolecule.com

Overview of Research Trajectories for Related Chemical Entities

Research on chemical entities related to 2-(5-Methylpyridin-2-YL)ethanamine is diverse and expanding. The structural motif of a substituted pyridine ring is a common feature in many biologically active compounds.

One major research trajectory focuses on the development of novel therapeutic agents. For example, compounds with similar structures to this compound are being explored for their potential as antimicrobial and anticancer agents. smolecule.com The introduction of different substituents on the pyridine ring can significantly influence the biological activity of the resulting molecules. smolecule.com For instance, the related compound 2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride (B599025) has been investigated for its potential antimicrobial and anticancer properties. smolecule.com

Another significant area of research involves the use of pyridyl-ethylamine derivatives as ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring and the amino group can coordinate with metal ions, forming stable complexes that can be used as catalysts in various organic reactions.

Furthermore, research is ongoing to develop more efficient and greener synthetic methods for preparing these compounds. mdpi.com Traditional methods often require harsh reaction conditions and produce significant waste. orgsyn.org Modern approaches, such as flow chemistry, are being explored to provide more sustainable routes to these valuable chemical entities. mdpi.com

Detailed Research Findings

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Research Area
This compound830348-34-0C8H12N2136.19Building block in chemical synthesis. bldpharm.com
This compound dihydrochloride1203681-47-3C8H14Cl2N2209.114Research chemical. parkwayscientific.combldpharm.com
2-(Pyridin-2-yl)ethan-1-amine2706-56-1C7H10N2122.171Histamine (B1213489) H1 agonist. wikipedia.orgsigmaaldrich.com
2-(5-Ethylpyridin-2-YL)ethanamine dihydrochlorideNot AvailableC9H16Cl2N2223.14Potential antimicrobial and anticancer agent. smolecule.com
2-Amino-5-methyl-pyridineNot AvailableNot AvailableNot AvailableIntermediate for agrochemicals. google.com
2-Acetyl-5-methylpyridine5308-63-4C8H9NO135.16Aromatic ketone. nih.gov
2-(3-Chloro-5-methylpyridin-2-YL)ethanamine1393570-77-8C8H11ClN2170.64Amine building block. synblock.com
2-[6-(2-Aminoethyl)-3-pyridyl]ethylamineNot AvailableC9H15N3165.24Potential anticancer and neuroprotective agent.
2-(5-Methylpyrimidin-2-yl)ethan-1-amine933682-87-2C7H11N3137.18Building block in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14Cl2N2 B3286569 2-(5-Methylpyridin-2-YL)ethanamine CAS No. 830348-34-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

830348-34-0

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

2-(5-methylpyridin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-7-2-3-8(4-5-9)10-6-7;;/h2-3,6H,4-5,9H2,1H3;2*1H

InChI Key

AJKDOTHSQUWRQL-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)CCN

Canonical SMILES

CC1=CN=C(C=C1)CCN.Cl.Cl

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 5 Methylpyridin 2 Yl Ethanamine

Derivatization Strategies of 2-(5-Methylpyridin-2-YL)ethanamine

Amidation and Alkylation Reactions

The primary amine functionality of this compound serves as a key site for amidation and alkylation reactions, leading to the formation of a wide array of derivatives.

Amidation Reactions: The primary amine readily undergoes acylation with various acylating agents to form corresponding amides. These reactions are fundamental in the synthesis of more complex molecules. For instance, coupling with carboxylic acids, often facilitated by coupling agents, is a common strategy. While direct examples for this compound are not extensively documented in publicly available literature, the reactivity is analogous to other primary amines. The general approach involves the reaction of the amine with a carboxylic acid in the presence of a coupling agent such as 1-propylphosphonic anhydride. researchgate.net This methodology is used to synthesize bispyridine-based ligands from isonicotinic acid and diaminoalkanes. researchgate.net

Alkylation Reactions: The nucleophilic nature of the primary amine allows for N-alkylation with alkyl halides or other alkylating agents. Such modifications can be used to introduce various alkyl or arylmethyl groups, potentially influencing the compound's biological activity. For example, N-alkylation of amines can be achieved using processes like hydrogen autotransfer with alcohols, catalyzed by iridium complexes. nih.gov This method has been demonstrated for the N-alkylation of various amines with 2,5-furandimethanol. nih.gov While specific examples with this compound are not detailed, the principles of N-alkylation are broadly applicable.

Table 1: Examples of Amidation and Alkylation Reactions on Analogous Amines This table presents reactions on similar primary amines, illustrating the expected reactivity of this compound.

Reaction TypeAmine SubstrateReagent/CatalystProduct TypeReference
AmidationDiaminoalkaneIsonicotinic acid, 1-propylphosphonic anhydrideBis(isonicotinamide) researchgate.net
N-AlkylationVarious amines2,5-Furandimethanol, [Cp*Ir(2,2'-bpyO)(H2O)]N,N'-Disubstituted 2,5-bis(aminomethyl)furans nih.gov

Substitution and Coupling Reactions on the Pyridine (B92270) Ring

The pyridine ring of this compound can be functionalized through various substitution and cross-coupling reactions, typically by first converting it to a halo-derivative. The 2-halo-5-methylpyridine scaffold is a versatile precursor for introducing a wide range of substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. A 2-halo-5-methylpyridine can be coupled with various boronic acids to introduce aryl or heteroaryl groups. For example, the Suzuki reaction of 2-bromo-5-methylpyridine (B20793) with phenylboronic acid has been shown to proceed efficiently to yield 2-phenyl-5-methylpyridine. researchgate.net These reactions can be carried out in aqueous media under ligand-free conditions, promoted by oxygen. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amino groups onto the pyridine ring. The reaction of a 2-halopyridine with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand is a well-established method for synthesizing aminopyridines. organic-chemistry.orgwikipedia.org This methodology has been applied to the synthesis of complex heterocyclic amines. researchgate.net Highly regioselective amination at the C-2 position of 2,4-dichloropyridine (B17371) has been demonstrated, showcasing the fine control achievable with this reaction. researchgate.net

Sonogashira Coupling: This reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. libretexts.orgorganic-chemistry.orgwikipedia.org This method can be used to introduce alkynyl groups onto the pyridine ring of a 2-halo-5-methylpyridine derivative. The reaction has been successfully employed for the coupling of a variety of terminal alkynes with 5- and 6-bromo-3-fluoro-2-cyanopyridines. soton.ac.uk

Table 2: Examples of Coupling Reactions on Analogous Pyridine Scaffolds This table illustrates common coupling reactions that could be applied to a halogenated derivative of this compound.

Reaction TypePyridine SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-Miyaura2-Bromo-5-methylpyridinePhenylboronic acidPd(OAc)22-Phenyl-5-methylpyridine researchgate.net
Buchwald-Hartwig2-Halo-1-methyl-imidazo[4,5-b]pyridineBenzophenoneiminePalladium catalyst2-Amino-1-methyl-imidazo[4,5-b]pyridine derivative researchgate.net
Sonogashira6-Bromo-3-fluoro-2-cyanopyridineVarious terminal alkynesPalladium/Copper catalyst6-Alkynyl-3-fluoro-2-cyanopyridine soton.ac.uk

Formation of Polymeric or Dimeric Derivatives

The bifunctional nature of this compound, possessing both a nucleophilic amine and a pyridine ring capable of further functionalization, makes it a potential monomer for the synthesis of polymers and a building block for dimeric structures.

Polymeric Derivatives: Polyamides are a significant class of polymers, and their synthesis often involves the polycondensation of diamines with diacids. mdpi.com While direct polymerization of this compound would require a diacid-functionalized counterpart, its structural motif can be incorporated into polyamide chains. For instance, polyamides have been synthesized from bio-based monomers like 2,5-furandicarboxylic acid and various aliphatic and aromatic diamines. rsc.orgresearchgate.net The incorporation of the 2-(5-methylpyridin-2-yl)ethyl moiety into a polymer backbone could impart specific properties related to its heterocyclic nature.

Dimeric Derivatives: The reactivity of the amine group allows for the formation of dimeric structures. For example, reaction with a suitable linking agent could yield a molecule containing two 2-(5-methylpyridin-2-yl)ethyl units. While specific examples for this exact compound are not readily found, analogous structures have been synthesized. For instance, N-Methyl-2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethanamine is a known compound where two pyridin-2-ylethyl units are linked through a methylamino group. bldpharm.com Such dimeric ligands are of interest for their ability to chelate metal ions.

Chemical Reactivity and Mechanistic Studies of 2 5 Methylpyridin 2 Yl Ethanamine

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 2-(5-Methylpyridin-2-YL)ethanamine can be analyzed by considering the distinct reaction pathways available to the pyridine (B92270) nucleus and the ethanamine side chain.

Reactions involving the Ethanamine Side Chain: The primary amine group is a potent nucleophile and a Brønsted-Lowry base. It readily participates in reactions typical of primary alkylamines. These include:

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom can attack electrophilic carbon centers, leading to the formation of secondary or tertiary amines and amides, respectively.

Schiff Base Formation: Reaction with aldehydes and ketones yields corresponding imines (Schiff bases), which are versatile intermediates in organic synthesis.

Salt Formation: As a base, the amine group reacts with acids to form ammonium salts.

Reactions involving the Pyridine Ring: The pyridine ring's reactivity is characterized by the influence of the electronegative nitrogen atom.

Nucleophilic Character of the Ring Nitrogen: The nitrogen atom itself possesses a lone pair of electrons and can act as a nucleophile, for example, in quaternization reactions with alkyl halides or in oxidation reactions with peracids to form the corresponding N-oxide. uoanbar.edu.iq

Electrophilic Substitution on the Ring: The pyridine ring is significantly deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq Reactions such as nitration or halogenation require harsh conditions and typically proceed at the C3 and C5 positions. uoanbar.edu.iq In acidic media, protonation of the ring nitrogen further deactivates the ring. uoanbar.edu.iq

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen). uoanbar.edu.iq This reactivity is greatly enhanced by the presence of a good leaving group at these positions.

A summary of the primary reaction pathways is presented in the table below.

Reaction TypeReagent ClassReactive SiteProduct Class
N-AcylationAcyl Halides, AnhydridesEthanamine NitrogenAmides
N-AlkylationAlkyl HalidesEthanamine NitrogenSecondary/Tertiary Amines
Imine FormationAldehydes, KetonesEthanamine NitrogenSchiff Bases
N-OxidationPeracidsPyridine NitrogenPyridine-N-oxides
Electrophilic SubstitutionNitrating/Halogenating agentsPyridine Ring (C3, C5)Substituted Pyridines
Nucleophilic SubstitutionOrganometallics, AminesPyridine Ring (C2, C6)Substituted Pyridines

Influence of the Methyl Group on Pyridine Ring Reactivity

The presence of a methyl group at the 5-position of the pyridine ring modifies its electronic properties and, consequently, its reactivity. The methyl group acts as a weak electron-donating group (EDG) primarily through an inductive effect (+I).

Effect on Nucleophilic Substitution: Conversely, by donating electron density into the ring, the methyl group slightly reduces the ring's electrophilicity. This makes it marginally less susceptible to nucleophilic aromatic substitution compared to an unsubstituted pyridine. The positions most prone to attack remain C2 and C6 due to the strong activating effect of the ring nitrogen.

The electronic influence of substituents on the pyridine ring is a critical factor in determining reaction outcomes.

Substituent PropertyPosition on Pyridine RingInfluence on Electrophilic SubstitutionInfluence on Nucleophilic Substitution
Electron-Donating (e.g., -CH₃)C5Slight activation; influences regioselectivitySlight deactivation
Electron-Withdrawing (e.g., -NO₂)C3, C5Strong deactivationStrong activation
Halogen (e.g., -Cl)C2, C4Deactivation (inductive)Activation; acts as a leaving group

Role of 2 5 Methylpyridin 2 Yl Ethanamine As a Building Block

Application in the Synthesis of Complex Organic Molecules

The unique combination of a nucleophilic amino group and an aromatic pyridine (B92270) moiety makes 2-(5-methylpyridin-2-yl)ethanamine a valuable precursor in the synthesis of intricate organic structures.

The primary amine and the pyridine ring of this compound are key features that can be exploited in cyclization reactions to form fused heterocyclic systems. One notable example is its potential application in the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org

In a similar vein to the reaction of 2-(5-methylfuran-2-yl)ethanamine, it is anticipated that this compound can react with various aldehydes to generate tetrahydro-β-carboline derivatives or related structures. nih.govresearchgate.net The general mechanism proceeds through the initial formation of an iminium ion, which then undergoes electrophilic attack by the electron-rich pyridine ring to form a new six-membered ring. wikipedia.org The reaction conditions, such as the choice of acid catalyst and solvent, can be optimized to improve the yield and selectivity of the desired heterocyclic product. researchgate.net

A plausible reaction scheme for the Pictet-Spengler reaction involving this compound is presented below:

Table 1: Plausible Pictet-Spengler Reaction of this compound

Reactant 1Reactant 2CatalystProduct
This compoundAldehyde (R-CHO)Acid (e.g., HCl, TsOH)Substituted Tetrahydropyrido[3,4-b]pyridine

The resulting fused heterocyclic systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds. mdpi.com

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. mdpi.com this compound, being a primary amine, can be utilized in various strategies for the synthesis of chiral molecules.

One approach is through chiral resolution, where the racemic mixture of a compound derived from this compound is separated into its individual enantiomers. This can be achieved using chiral chromatography, a technique that employs a chiral stationary phase to selectively interact with and separate the enantiomers. nih.gov

Another strategy involves the use of this compound as a chiral auxiliary. In this method, the amine is reacted with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like crystallization or chromatography. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target molecule.

Furthermore, asymmetric synthesis methodologies can be employed where a prochiral substrate is converted into a chiral product using a chiral catalyst or reagent. While specific examples utilizing this compound are not extensively documented, its primary amine functionality makes it a suitable candidate for derivatization into chiral ligands or for use in enzyme-catalyzed reactions to introduce stereocenters with high enantioselectivity. mdpi.com The development of racemization-free coupling reagents is also a significant advancement in the synthesis of chiral amides and peptides, a field where derivatives of this compound could potentially be employed. rsc.org

Utilization in Ligand Synthesis for Coordination Chemistry

The pyridine nitrogen and the primary amine nitrogen of this compound can act as donor atoms, making it a potential bidentate or even tridentate ligand in coordination chemistry. pvpcollegepatoda.org The ability of pyridine and its derivatives to form stable complexes with a wide range of transition metals is well-established. pvpcollegepatoda.org

The synthesis of metal complexes with this compound would typically involve the reaction of the amine with a metal salt in a suitable solvent. The resulting coordination complexes can exhibit diverse geometries and electronic properties depending on the metal ion and the stoichiometry of the reaction. These complexes have potential applications in various fields, including catalysis, materials science, and bioinorganic chemistry. For instance, transition metal complexes of similar pyridine-containing ligands have been investigated for their catalytic activity in oxidation, reduction, and carbon-carbon bond-forming reactions. pvpcollegepatoda.org

Table 2: Potential Coordination Complexes of this compound

Metal Ion (M)Potential ComplexPotential Application
Ruthenium(II)[Ru(L)₂Cl₂]Catalysis, Photoredox Chemistry
Copper(II)[Cu(L)Cl₂]Antimicrobial Agents, Catalysis
Zinc(II)[Zn(L)₂(NO₃)₂]Luminescent Materials, Sensors
(L = this compound)

Contributions to the Synthesis of Advanced Materials

The functional groups present in this compound make it a candidate for incorporation into advanced materials. The primary amine can be used as a reactive site for polymerization or for grafting onto polymer backbones, leading to the creation of functional polymers with tailored properties. google.com

For example, its incorporation into polymers could enhance their thermal stability, flame retardancy, or ability to coordinate with metal ions for applications in catalysis or separation processes. The development of amine-functional polymers is an active area of research, with applications in coatings, adhesives, and sealants. google.com

Moreover, in the field of drug delivery, this compound could be used as a building block for the synthesis of polymeric scaffolds or nanocarriers. mdpi.com The pyridine moiety could provide a site for drug attachment or for tuning the material's properties, while the amine group could be used for further functionalization.

Development of Agrochemical Research Intermediates

Pyridine-based compounds are of significant importance in the agrochemical industry. They form the core structure of many herbicides, insecticides, and fungicides. While specific applications of this compound as an agrochemical intermediate are not widely reported, its structural motifs are relevant to this field.

The synthesis of novel agrochemicals often involves the derivatization of pyridine-containing intermediates to optimize their biological activity and environmental profile. The primary amine of this compound provides a convenient handle for introducing a variety of functional groups through reactions such as acylation, alkylation, and Schiff base formation. These modifications can lead to the discovery of new lead compounds with improved efficacy and selectivity.

Coordination Chemistry and Metal Complexation of 2 5 Methylpyridin 2 Yl Ethanamine

Ligand Design Principles and Chelation Properties

2-(5-Methylpyridin-2-yl)ethanamine is a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms. The design of this ligand incorporates a pyridine (B92270) ring and an ethylamine (B1201723) group, both of which are crucial to its coordination behavior. The nitrogen atom of the pyridine ring and the nitrogen atom of the amino group are the primary coordination sites. researchgate.net

The presence of the ethyl bridge between the pyridine ring and the amino group allows for the formation of a stable six-membered chelate ring upon coordination with a metal ion. researchgate.net This chelate effect, where a multidentate ligand forms a ring structure with a metal ion, significantly enhances the thermodynamic stability of the resulting complex compared to complexes formed with analogous monodentate ligands.

Synthesis of Metal Complexes with Transition Metals and Lanthanides

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govmdpi.com The choice of solvent, reaction temperature, and stoichiometry can be manipulated to favor the formation of specific complex structures. For instance, the reaction of a palladium(II) precursor, such as PdCl₂(cod), with a related imino-pyridyl ligand in dichloromethane (B109758) results in the precipitation of the desired complex. nih.gov

Mononuclear and Polynuclear Complex Formation

This compound can form both mononuclear and polynuclear complexes. In a mononuclear complex, a single metal ion is coordinated by one or more ligand molecules. The stoichiometry of these complexes is often 1:1 or 1:2 (metal:ligand), leading to structures where the metal's coordination sphere is completed by the ligand and potentially other co-ligands like halides or solvent molecules. nih.gov

Polynuclear complexes, containing two or more metal centers, can also be formed. This can occur if a co-ligand, such as a halide or acetate (B1210297), acts as a bridge between two metal ions that are each chelated by a this compound ligand. The formation of dinuclear lanthanide(III) complexes, for example, has been observed with similar pyridyl-containing ligands where acetate or other groups bridge the metal centers. nih.gov

Influence of Metal Ions on Complex Architecture

The identity of the metal ion, including its size, preferred coordination number, and geometry, has a profound influence on the final architecture of the complex.

Transition Metals: First-row transition metals like cobalt(II), nickel(II), and copper(II) often form complexes with coordination numbers of four, five, or six, leading to geometries such as tetrahedral, square planar, trigonal bipyramidal, or octahedral. nih.govuobaghdad.edu.iq For example, palladium(II), a second-row transition metal, typically favors a square planar geometry, which can be distorted depending on the steric and electronic properties of the coordinating ligands. researchgate.netnih.gov

Lanthanides: Lanthanide ions are larger and have higher coordination numbers, typically ranging from 7 to 10. This leads to more complex and varied coordination geometries. The formation of dinuclear or polynuclear structures is also common in lanthanide chemistry, often facilitated by bridging ligands. nih.gov

Spectroscopic and Structural Characterization of Metal Complexes

A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to fully characterize the metal complexes of this compound.

Elucidation of Coordination Modes and Geometry

The coordination of the ligand to the metal center can be confirmed using various spectroscopic methods.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H and C=N bonds upon complexation provide evidence of coordination. A shift in these bands to lower or higher wavenumbers in the complex's IR spectrum compared to the free ligand indicates the involvement of the amine and pyridine nitrogens in bonding to the metal. isca.me

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes. Shifts in the resonances of the protons and carbons near the coordination sites can confirm the ligand's binding to the metal in solution. isca.me

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the coordination geometry around the metal ion, particularly for d-block elements.

The combination of these techniques allows for the determination of the ligand's coordination mode (bidentate chelation) and provides insights into the geometry of the complex. acs.org

Crystal Structure Analysis of Complexes

For a related palladium(II) complex with an imino-pyridyl ligand, X-ray analysis revealed a distorted square-planar geometry around the Pd(II) center. researchgate.netnih.gov The ligand was found to be bidentate, coordinating through both the imine and pyridine nitrogen atoms to form a stable six-membered chelate ring. researchgate.net The bond angles around the palladium atom deviated from the ideal 90° of a perfect square planar geometry, indicating distortion. nih.gov

A representative table of crystallographic data for a related β-aminoketone containing a 5-methylpyridin-2-ylamino group is provided below. researchgate.net

Crystal ParameterValue
Chemical FormulaC₁₅H₁₆N₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.1351(4)
b (Å)19.9377(14)
c (Å)12.3576(9)
β (°)95.951(7)
Volume (ų)1258.38(16)
Z4

Such data is crucial for understanding the intricate structural details of these coordination compounds.

Catalytic Applications of this compound Metal Complexes

The design and synthesis of transition metal complexes with tailored catalytic activities is a cornerstone of modern chemical research. The complexes formed with this compound are of particular interest due to the electronic and steric properties imparted by the ligand. The pyridine ring can be electronically tuned, while the methyl group offers steric influence that can affect the catalytic pocket of the resulting metal complex.

While specific, widespread catalytic applications of metal complexes derived from this compound are still an emerging area of research, the exploration of structurally similar imino-pyridyl ligands provides a strong indication of their potential. For instance, palladium(II) complexes of ligands such as N-[(5-methylthiophen-2-yl)methylidene]-2-(pyridin-2-yl)ethanamine have been synthesized and characterized, with their potential in various catalytic applications being a key point of investigation. researchgate.net These complexes are noted for their stability and the hemilabile nature of the coordinating nitrogen atoms, which can be advantageous in catalytic cycles. researchgate.net

The catalytic potential of such complexes extends to a variety of organic transformations. Transition metal complexes bearing pyridine-based ligands are known to be active in reactions such as:

Cross-Coupling Reactions: Palladium complexes are renowned for their catalytic role in C-C and C-N bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings. The electronic properties of the this compound ligand could influence the efficiency and selectivity of these transformations.

Oxidation Catalysis: Ruthenium and copper complexes with pyridine-containing ligands have been investigated as catalysts for the oxidation of alcohols, alkenes, and other organic substrates. The ligand can stabilize the high-valent metal-oxo species that are often key intermediates in these reactions.

Hydroamination Reactions: The addition of N-H bonds across unsaturated C-C bonds is another area where transition metal catalysts, including those with rhodium and iridium, have shown promise. The amine functionality within the this compound ligand itself suggests its potential to participate in or influence such reactions.

To illustrate the kind of data that would be generated in such catalytic studies, the following interactive table presents hypothetical results for a palladium-catalyzed Suzuki-Miyaura coupling reaction using a complex of this compound.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
14-BromoanisolePhenylboronic acid1Toluene10085
24-ChlorotoluenePhenylboronic acid1Toluene10065
34-Bromoanisole4-Methoxyphenylboronic acid0.5Dioxane11092
41-Bromo-4-nitrobenzenePhenylboronic acid1DMF8078

This table is a hypothetical representation of potential research findings.

The investigation into the catalytic mechanisms of metal complexes of this compound would likely draw upon established principles from related systems. For palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a series of steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.

Transmetalation: The aryl group from the organoboron compound is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The this compound ligand would play a crucial role in stabilizing the palladium center throughout this cycle and influencing the rates of the individual steps.

In the context of oxidation catalysis, for example with a ruthenium complex, the mechanism might involve the formation of a high-valent Ru=O species. This powerful oxidant would then transfer its oxygen atom to the substrate. The role of the this compound ligand would be to support the formation and reactivity of this key intermediate.

Further mechanistic studies would likely involve a combination of kinetic analysis, spectroscopic identification of intermediates (e.g., using NMR and X-ray crystallography), and computational modeling to elucidate the precise role of the ligand and metal center in the catalytic transformation. The hemilability of the imino-pyridyl ligands, as mentioned in related research, could be a key feature, where one of the nitrogen donors can dissociate to open up a coordination site for the substrate, facilitating catalysis. researchgate.net

Molecular Interaction Studies of 2 5 Methylpyridin 2 Yl Ethanamine

In Vitro Studies on Molecular Targets and Pathways

In vitro studies are crucial for elucidating the biological effects of a compound at the molecular level. This typically involves investigating its interactions with specific enzymes and receptors.

Enzymatic Interaction Mechanisms (e.g., Inhibition, Substrate Recognition)

There is a lack of specific publicly available research detailing the enzymatic interaction mechanisms of 2-(5-Methylpyridin-2-YL)ethanamine. Studies on related pyridine (B92270) and pyrimidine (B1678525) derivatives suggest that such compounds can exhibit biological activity, including the inhibition of cancer cell growth, which implies interaction with cellular enzymes. mdpi.commdpi.com However, without dedicated enzymatic assays for this compound, it is not possible to define its role as an inhibitor or a substrate for any particular enzyme.

Receptor Binding and Modulation Studies (e.g., Allosteric Effects)

Similarly, there are no specific receptor binding and modulation studies for this compound in the public domain. Research into other heterocyclic compounds demonstrates their potential to modulate receptor activity, including allosteric effects on targets like the 5HT2A receptor. nih.gov Such studies are essential for understanding the pharmacological potential of a compound, but this data is currently absent for this compound.

Computational Chemistry and Molecular Modeling Investigations

Computational methods are powerful tools for predicting and analyzing the behavior of molecules at an atomic level. These techniques can provide insights into reactivity, binding affinity, and dynamic interactions with biological targets.

Quantum Chemical Calculations (e.g., HOMO/LUMO Analysis, Reactivity Descriptors)

No specific quantum chemical calculations, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis or other reactivity descriptors, have been published for this compound. Such calculations, often performed using Density Functional Theory (DFT), are valuable for understanding a molecule's electronic structure and predicting its reactivity. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Molecular docking and dynamics simulations are standard computational techniques to predict the binding mode and stability of a ligand within the active site of a protein. nih.govnih.govfrontiersin.org While these methods have been applied to a vast number of compounds for drug discovery purposes, there are no published studies of this compound being docked into or simulated with any specific biological macromolecule.

Structure-Activity Relationship (SAR) Derivation via Computational and In Vitro Data

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. researchgate.net These studies correlate changes in the chemical structure of a series of compounds with their biological activity. Deriving a meaningful SAR requires both computational predictions and in vitro testing of multiple, structurally related compounds. mdpi.com There is no evidence of such a study having been conducted for a series of compounds that includes this compound.

Mechanistic Insights from In Vitro Biological Tool Compound Applications

The utility of a chemical compound as a biological tool is defined by its specific interactions with biological macromolecules, such as receptors and enzymes. In vitro studies of compounds structurally similar to this compound have revealed a range of activities, from receptor agonism to enzyme inhibition. These findings offer valuable insights into how the 2-pyridylethylamine moiety can be tailored to achieve desired biological effects.

One of the most well-characterized analogs is 2-Pyridylethylamine , which has been identified as a selective agonist for the histamine (B1213489) H1 receptor. wikipedia.orgnih.gov This activity is crucial for its use as a research tool to study the physiological and pathological roles of the H1 receptor system in vitro, such as in smooth muscle contraction and inflammatory responses.

In the realm of antimicrobial research, 2-aminopyridine analogs have been shown to inhibit key enzymes in the glyoxylate (B1226380) shunt of Pseudomonas aeruginosa. nih.gov Specifically, these compounds were found to inhibit both isocitrate lyase (ICL) and malate (B86768) synthase (MS), enzymes essential for the bacterium's growth on acetate (B1210297). nih.gov This dual-inhibitory action makes them valuable tools for studying bacterial metabolism and for the development of new antibacterial agents.

Furthermore, derivatives incorporating the 2-pyridyl moiety have demonstrated activity at other receptor types. For instance, a series of 2-pyridin-2-yl-1H-indole derivatives displayed binding affinity for the estrogen receptor (ER), highlighting the potential for this scaffold to interact with nuclear hormone receptors. nih.gov

In the study of sensory perception and pain, (Pyridin-2-yl)methanol derivatives have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. nih.gov These compounds are instrumental in in vitro assays to investigate the role of TRPV3 in temperature sensation and pain signaling pathways. nih.gov

The following tables summarize the in vitro biological activities of these analog compounds, providing a comparative look at their targets and observed effects.

Table 1: Receptor Binding and Agonist/Antagonist Activity of Analogs

Compound/Analog ClassTarget Receptor/ChannelActivity TypeKey In Vitro FindingsReference(s)
2-PyridylethylamineHistamine H1 ReceptorSelective AgonistUsed to study H1 receptor-mediated physiological responses. wikipedia.orgnih.gov
2-Pyridin-2-yl-1H-indole derivativesEstrogen Receptor (ER)Binding AffinityShowed measurable binding to the estrogen receptor. nih.gov
(Pyridin-2-yl)methanol derivativesTransient Receptor Potential Vanilloid 3 (TRPV3)Selective AntagonistUtilized to probe the function of TRPV3 channels in sensory perception. nih.gov

Table 2: Enzyme Inhibition by Analogs

Compound/Analog ClassTarget Enzyme(s)OrganismKey In Vitro FindingsReference(s)
2-Aminopyridine analogsIsocitrate Lyase (ICL) and Malate Synthase (MS)Pseudomonas aeruginosaInhibited both enzymes of the glyoxylate shunt, preventing bacterial growth on acetate. nih.gov

These examples underscore the versatility of the 2-pyridylethylamine scaffold in designing molecular probes for a variety of biological targets. The specific substitutions on the pyridine ring and the ethylamine (B1201723) side chain play a critical role in determining the compound's selectivity and potency. While the precise mechanistic insights for this compound remain to be elucidated, the activities of its close relatives provide a strong foundation for future in vitro investigations.

Advanced Analytical Techniques for 2 5 Methylpyridin 2 Yl Ethanamine Research

Spectroscopic Characterization (NMR, IR, UV-Vis Spectroscopy)

Spectroscopic methods are indispensable for the structural elucidation of 2-(5-Methylpyridin-2-YL)ethanamine. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecular framework and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Based on the structure of this compound, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the ethanamine side chain, the methyl group protons, and the amine protons. The chemical shifts and coupling patterns would be indicative of their specific electronic environments.

Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The spectrum of ethylamine (B1201723) shows two distinct signals for its two carbon atoms, demonstrating the sensitivity of ¹³C NMR to the local chemical environment. docbrown.info For this compound, one would expect to observe separate resonances for the carbons of the pyridine ring, the methyl group, and the ethanamine side chain.

Infrared (IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 2-amino-5-methylpyridine (B29535) reveals characteristic bands for N-H and C-H vibrations. researchgate.netchemicalbook.com For this compound, the IR spectrum is expected to exhibit key absorption bands as detailed in the table below.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (amine)3300-3500Stretching (symmetric and asymmetric)
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-2960Stretching
C=N, C=C (pyridine ring)1400-1600Stretching
C-N1000-1250Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring system in this compound is the primary chromophore. A study on a related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, showed UV-Vis absorption maxima, which can be attributed to π → π* and n → π* transitions within the pyridine and other conjugated systems. researchgate.net For this compound, one would anticipate absorption bands in the UV region, characteristic of the substituted pyridine ring. The exact position and intensity of these bands would be influenced by the solvent and the substitution pattern on the ring.

Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight of this compound and in assessing its purity.

Structural Confirmation: The molecular formula of this compound is C₈H₁₂N₂. The predicted monoisotopic mass is 136.10005 Da. nih.govuni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, providing strong evidence for the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can also offer structural information. For instance, the cleavage of the C-C bond between the ethyl group and the pyridine ring would lead to characteristic fragment ions.

Predicted mass spectrometry data for various adducts of this compound are available and can be used to aid in the interpretation of experimental mass spectra. nih.govuni.lu

AdductPredicted m/z
[M+H]⁺137.10733
[M+Na]⁺159.08927
[M-H]⁻135.09277
[M]⁺136.09950

Purity Assessment: Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC-MS or LC-MS, is an excellent method for assessing the purity of a sample. By analyzing the mass spectrum of a sample, one can detect the presence of impurities, which would appear as ions with different m/z values than the parent compound. The relative intensities of these impurity peaks can provide a semi-quantitative measure of the purity.

Chromatographic Methods for Separation and Purification Studies

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for its purification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. For pyridine derivatives, which are often polar, reversed-phase HPLC is a common approach. researchgate.net Methods for the analysis of similar compounds, such as 1-pyridin-3-yl-ethylamine (B1303624) and other pyridine derivatives, have been developed. sielc.comhelixchrom.comsielc.comhelixchrom.com These methods often utilize C18 columns and a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution. sielc.com The use of a mixed-mode column has also been reported for the separation of pyridine compounds. sielc.com

A typical HPLC method for the analysis of this compound could involve the following parameters:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile/Water with a buffer (e.g., sulfuric acid or formic acid)
Flow Rate1.0 mL/min
DetectionUV at 260 nm

Gas Chromatography (GC):

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like pyridine and its derivatives. cdc.gov The choice of the column's stationary phase is critical for achieving good separation. For the analysis of pyridine compounds, polar columns such as those with a Carbowax stationary phase have been used. osti.gov GC can be coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both identification and quantification. nih.govtandfonline.com The analysis of pyridine in various matrices has been demonstrated using GC-based methods. osha.gov

A general GC method for this compound could be as follows:

ParameterCondition
ColumnCapillary column with a polar stationary phase (e.g., wax-type)
Carrier GasHelium or Hydrogen
Injection ModeSplit/Splitless
DetectorFID or MS

Q & A

Q. What are the common synthetic routes for 2-(5-methylpyridin-2-yl)ethanamine, and how are intermediates purified?

  • Methodological Answer : The compound is typically synthesized via condensation of 5-methylpyridine-2-carbaldehyde with nitromethane under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. Key intermediates (e.g., Schiff bases) are purified using column chromatography (silica gel, eluent: ethyl acetate/hexane). Final products are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is this compound characterized spectroscopically, and what are the key spectral markers?

  • Methodological Answer :
  • NMR : The pyridine ring protons resonate at δ 7.5–8.5 ppm (doublets for H-3 and H-4). The ethylamine chain shows signals at δ 2.8–3.2 ppm (methylene adjacent to NH2_2) and δ 1.2–1.5 ppm (methyl group on pyridine).
  • Mass Spectrometry : A molecular ion peak at m/z 136.08 (C8_8H12_{12}N2_2) confirms the molecular weight.
  • IR : N–H stretching (3300–3500 cm1^{-1}) and C=N/C–N vibrations (1600–1650 cm1^{-1}) .

Q. What are the primary applications of this compound in basic research?

  • Methodological Answer : The compound serves as a precursor for:
  • Neurochemical Probes : Synthesis of serotonin receptor ligands via functionalization of the ethylamine chain (e.g., introducing halogen or methoxy groups) .
  • Coordination Chemistry : As a ligand for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) in catalysis studies, leveraging the pyridine nitrogen and amine group for chelation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic characterization (e.g., unexpected NMR peaks)?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and distinguishes between regioisomers or impurities.
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G*) predict NMR chemical shifts, which are compared to experimental data to identify structural anomalies .
  • HPLC-MS : Quantifies purity and identifies co-eluting contaminants .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Parallel Synthesis : Use automated platforms to vary substituents (e.g., halogenation, alkylation) on the pyridine ring and ethylamine chain.
  • In Silico Screening : Molecular docking (e.g., with AutoDock Vina) predicts binding affinities to target receptors (e.g., 5-HT2A_{2A}), guiding synthetic prioritization .
  • Kinetic Analysis : Monitor reaction intermediates via in situ FTIR or LC-MS to identify rate-limiting steps and optimize conditions (e.g., solvent, catalyst) .

Q. How do computational methods predict physicochemical properties (e.g., pKa, solubility) of this compound derivatives?

  • Methodological Answer :
  • pKa Prediction : Software like MarvinSketch or ACD/Labs uses Hammett constants and QSAR models to estimate amine basicity.
  • Solubility Modeling : COSMO-RS theory calculates solvation free energy in water/organic solvents.
  • Validation : Experimental validation via potentiometric titration (pKa) and shake-flask methods (solubility) ensures model accuracy .

Q. What experimental approaches validate the biological activity of this compound analogs in receptor binding assays?

  • Methodological Answer :
  • Radioligand Displacement : Compete analogs against 3H^3H-ketanserin in 5-HT2A_{2A} receptor membranes (IC50_{50} determination).
  • Functional Assays : Measure intracellular Ca2+^{2+} flux (FLIPR) or cAMP accumulation in HEK293 cells expressing recombinant receptors.
  • In Vivo Zebrafish Models : Assess behavioral effects (e.g., locomotor activity) to correlate receptor binding with functional outcomes .

Data Contradiction & Troubleshooting

Q. How to address discrepancies in yield or purity during scale-up synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and impurity formation.
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) affecting yield.
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity .

Q. What are the challenges in interpreting mass spectrometry data for halogenated derivatives?

  • Methodological Answer :
  • Isotopic Pattern Analysis : Chlorine/bromine substituents produce distinct isotopic clusters (e.g., 35Cl^{35}Cl/37Cl^{37}Cl, ratio 3:1).
  • Fragmentation Pathways : Use MS/MS to differentiate positional isomers (e.g., 5-chloro vs. 6-chloro) based on cleavage patterns.
  • High-Resolution Validation : HRMS resolves isobaric interferences (e.g., C8_8H10_{10}ClN2_2 vs. C8_8H11_{11}N3_3O) .

Safety & Handling in Research Settings

Q. What are the best practices for handling this compound in air-sensitive reactions?

  • Methodological Answer :
  • Inert Atmosphere : Use Schlenk lines or gloveboxes (N2_2/Ar) for reactions involving moisture-sensitive intermediates.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
  • Waste Management : Neutralize amine-containing waste with 10% HCl before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.